
2-Nitro-5-(pyrrolidin-1-yl)pyridine
概要
説明
“2-Nitro-5-(pyrrolidin-1-yl)pyridine” is a synthetic intermediate containing a nitrogen-containing heterocycle . It is a compound that is part of the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The compound can be obtained through nucleophilic substitution reaction and Suzuki reaction . Pyrrolidine compounds can be synthesized through ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular formula of “2-Nitro-5-(pyrrolidin-1-yl)pyridine” is C9H11N3O2 . The InChI key is URFBPCUSVFCNSQ-UHFFFAOYSA-N . The Canonical SMILES string is C1CCN(C1)C2=NC=C(C=C2)N+[O-] .科学的研究の応用
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core component of 2-Nitro-5-(pyrrolidin-1-yl)pyridine, is widely utilized in drug discovery due to its versatility and biological activity. It serves as a scaffold for creating novel compounds with potential therapeutic effects . The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules, influencing their biological interactions .
Antimicrobial Agents
Compounds derived from pyrrolidine have shown promise as antimicrobial agents. The structural diversity afforded by the pyrrolidine scaffold enables the synthesis of derivatives with significant antibacterial properties, potentially leading to the development of new treatments for infections .
Cancer Research
In cancer research, pyrrolidine derivatives have been investigated for their anticancer activities. The ability to modify the pyrrolidine ring structure allows for the creation of compounds that can exhibit improved activity compared to existing drugs like doxorubicin, providing a pathway for the development of novel anticancer therapies .
Anti-inflammatory Applications
The anti-inflammatory properties of pyrrolidine derivatives make them valuable in the design of new anti-inflammatory drugs. By manipulating the pyrrolidine structure, researchers can develop compounds with the potential to treat various inflammatory conditions .
Neurological Disorders
Pyrrolidine-based compounds have been explored for their potential in treating neurological disorders. The structural flexibility of the pyrrolidine ring enables the targeting of specific neurological pathways, offering new avenues for therapeutic intervention .
Enzyme Inhibition
Derivatives of pyrrolidine have been found to inhibit a wide range of enzymes, which is crucial for the development of drugs targeting specific metabolic pathways. This includes enzymes like phosphodiesterase type 5 and isocitrate dehydrogenase 1, among others .
Antioxidative Properties
The antioxidative properties of pyrrolidine derivatives are of interest for their potential to mitigate oxidative stress, which is implicated in various diseases. These compounds could lead to protective therapies against oxidative damage .
Vasopressin Receptor Antagonism
Pyrrolidine derivatives have been identified as potential vasopressin1b receptor antagonists. This application is significant in the context of disorders related to water retention and social behavior, providing a target for drug development .
将来の方向性
Pyrrolidine compounds, including “2-Nitro-5-(pyrrolidin-1-yl)pyridine”, have potential in drug discovery due to their versatility and the possibility to efficiently explore the pharmacophore space . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
2-nitro-5-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-12(14)9-4-3-8(7-10-9)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWFVJPOHVJQDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-(pyrrolidin-1-yl)pyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

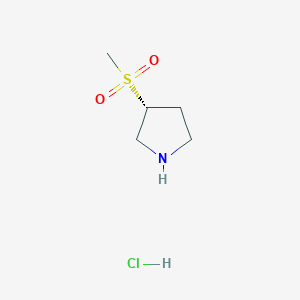
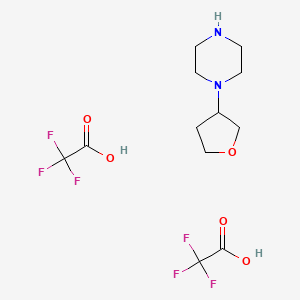
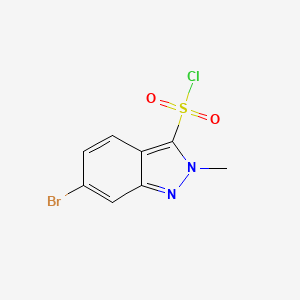
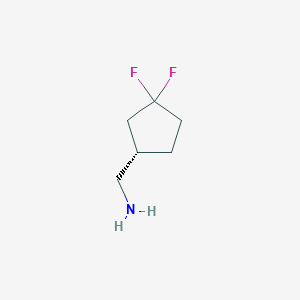

![Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1404976.png)
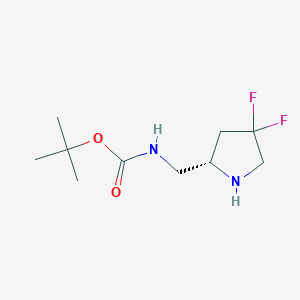
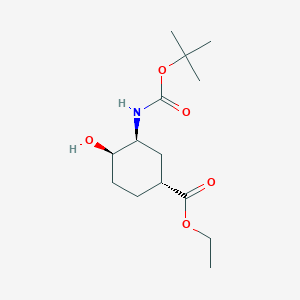
![[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1404980.png)


![2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404985.png)
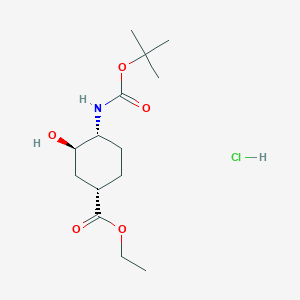
![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1404989.png)